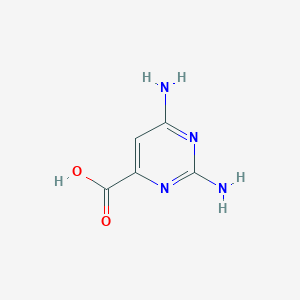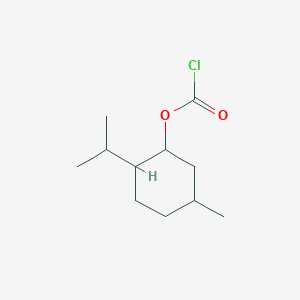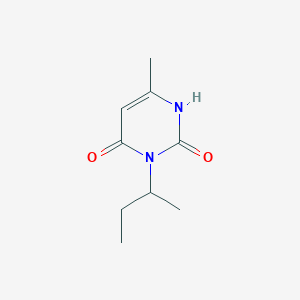
6-(1,3-Dioxoisoindolin-2-yl)hexanoic acid
概要
説明
6-(1,3-Dioxoisoindolin-2-yl)hexanoic acid is not directly discussed in the provided papers. However, the papers do mention structurally related compounds that can provide insight into the chemical behavior and potential applications of similar molecules. For instance, 6-aminohexanoic acid is an ω-amino acid with hydrophobic and flexible properties, used in various applications including the synthesis of modified peptides and in the nylon industry . Although the specific compound is not addressed, the importance of hexanoic acid derivatives in chemical synthesis and industry is highlighted.
Synthesis Analysis
The synthesis of related hexanoic acid derivatives is described in the papers. For example, a new comonomer, 6-(3,6-di(thiophene-2-yl)-9H-carbazole-9-yl)-hexanoic acid, was synthesized and characterized using techniques such as Fourier transform infrared spectroscopy (FTIR) and 1H-NMR . Additionally, an asymmetric synthesis of a chiral hexanoic acid derivative was achieved using a Rh-JOSIPHOS catalyzed hydrogenation, demonstrating the potential for creating enantiomerically pure compounds . These studies suggest that similar methods could potentially be applied to synthesize 6-(1,3-Dioxoisoindolin-2-yl)hexanoic acid.
Molecular Structure Analysis
The molecular structure of hexanoic acid derivatives is crucial for their function and application. The papers do not directly analyze the molecular structure of 6-(1,3-Dioxoisoindolin-2-yl)hexanoic acid, but they do provide information on the characterization of similar compounds. For instance, the comonomer mentioned in paper was characterized using FTIR and 1H-NMR, which are common techniques for determining molecular structures. These methods could be used to analyze the molecular structure of 6-(1,3-Dioxoisoindolin-2-yl)hexanoic acid as well.
Chemical Reactions Analysis
The papers provided do not detail chemical reactions specific to 6-(1,3-Dioxoisoindolin-2-yl)hexanoic acid. However, they do discuss the chemical behavior of related compounds. For example, the electrochemical deposition of a hexanoic acid derivative onto a carbon fiber microelectrode and its capacitive behavior were studied . This suggests that hexanoic acid derivatives can participate in electrochemical reactions, which could be relevant for the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of hexanoic acid derivatives are important for their practical applications. Paper discusses 6-aminohexanoic acid's role as a hydrophobic, flexible structural element in various molecules, indicating that the physical properties of hexanoic acid derivatives can significantly influence their functionality. The electrochemical properties of a synthesized hexanoic acid derivative were also evaluated, showing its potential in impedance applications . These insights could be extrapolated to understand the properties of 6-(1,3-Dioxoisoindolin-2-yl)hexanoic acid.
科学的研究の応用
Pharmaceutical Synthesis
N-isoindoline-1,3-dione heterocycles have gained significant attention for their potential use in pharmaceutical synthesis . These aromatic compounds are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3 . The synthesis process of N-isoindoline-1,3-diones heterocycles is a complex area, characterized by various methods, each offering unique advantages and challenges . One commonly employed approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold .
Herbicides
Colorants and Dyes
Polymer Additives
Organic Synthesis
Photochromic Materials
Synthesis of Antioxidant-Functionalized Multi-Walled Carbon Nanotubes
Synthesis of N-Substituted Isoindolinedione Derivatives
“6-(1,3-Dioxoisoindolin-2-yl)hexanoic acid” has been used in the synthesis of N-substituted isoindolinedione derivatives . These derivatives displayed good anticonvulsant activity when compared to sodium valproate .
Antibacterial Activity
Compounds synthesized from “6-(1,3-Dioxoisoindolin-2-yl)hexanoic acid” have been screened for superior anti-bacterial activity against three Gram-positive and three Gram-negative bacteria .
Anticonvulsant and Antiviral Agents
Earlier, these compounds were reported as anticonvulsant and antiviral agents .
Synthesis of Antioxidant-Functionalized Multi-Walled Carbon Nanotubes
Synthesis of N-Substituted Isoindolinedione Derivatives
“6-(1,3-Dioxoisoindolin-2-yl)hexanoic acid” has been used in the synthesis of N-substituted isoindolinedione derivatives . These derivatives displayed good anticonvulsant activity when compared to sodium valproate .
Antibacterial Activity
Compounds synthesized from “6-(1,3-Dioxoisoindolin-2-yl)hexanoic acid” have been screened for superior anti-bacterial activity against three Gram-positive and three Gram-negative bacteria .
Anticonvulsant and Antiviral Agents
Earlier, these compounds were reported as anticonvulsant and antiviral agents .
特性
IUPAC Name |
6-(1,3-dioxoisoindol-2-yl)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c16-12(17)8-2-1-5-9-15-13(18)10-6-3-4-7-11(10)14(15)19/h3-4,6-7H,1-2,5,8-9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDSLDWVMCWWCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40196173 | |
| Record name | 1,3-Dihydro-1,3-dioxo-2H-isoindole-2-hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40196173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1,3-Dioxoisoindolin-2-yl)hexanoic acid | |
CAS RN |
4443-26-9 | |
| Record name | 1,3-Dihydro-1,3-dioxo-2H-isoindole-2-hexanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4443-26-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phthalimidocapronic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004443269 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dihydro-1,3-dioxo-2H-isoindole-2-hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40196173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dihydro-1,3-dioxo-2H-isoindole-2-hexanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.433 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHTHALIMIDOCAPRONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/940CG562FX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoxy]-trimethylsilane](/img/structure/B107476.png)


![6-[(Cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B107483.png)






